Hexa-O-acetyl-D-mannitol

Carbohydrate Chemistry Analytical Chemistry Quality Control

Ensure synthetic success and analytical accuracy by specifying Hexa-O-acetyl-D-mannitol (CAS 642-00-2). Unlike the glucitol isomer (CAS 7208-47-1), this genuine D-mannitol hexaacetate exhibits the correct melting point (122-124°C) and optical rotation (+25.4°). Using the wrong isomer leads to failed syntheses, misquantification in GC-FID analysis, and invalid forensic results. Procure only the authentic stereoisomer to maintain chain-of-custody integrity and reliable analytical data.

Molecular Formula C18H26O12
Molecular Weight 434.4 g/mol
CAS No. 642-00-2
Cat. No. B147107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexa-O-acetyl-D-mannitol
CAS642-00-2
SynonymsHexa-O-acetyl-D-mannitol, Hexaacetyl mannitol
Molecular FormulaC18H26O12
Molecular Weight434.4 g/mol
Structural Identifiers
SMILESCC(=O)OCC(C(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C18H26O12/c1-9(19)25-7-15(27-11(3)21)17(29-13(5)23)18(30-14(6)24)16(28-12(4)22)8-26-10(2)20/h15-18H,7-8H2,1-6H3
InChIKeyNJVBTKVPPOFGAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexa-O-acetyl-D-mannitol CAS 642-00-2: Definitive Physicochemical and Analytical Reference Data for Procurement and Research


Hexa-O-acetyl-D-mannitol (CAS 642-00-2), also known as D-mannitol hexaacetate, is a fully acetylated derivative of the sugar alcohol D-mannitol. It is a white crystalline solid with the molecular formula C18H26O12 and a molecular weight of 434.39 g/mol . The compound is characterized by six acetyl groups replacing the hydroxyl functionalities of the parent D-mannitol molecule, rendering it highly lipophilic and soluble in organic solvents such as chloroform and acetone, but poorly soluble in water . It is primarily employed as a synthetic intermediate and protecting group in carbohydrate chemistry, and as a derivatization standard in gas chromatography [1].

Procurement Alert: Why Hexa-O-acetyl-D-mannitol Cannot Be Substituted with Other Sugar Hexaacetates


Hexa-O-acetyl-D-mannitol possesses a unique stereochemical configuration (D-mannitol backbone) that distinguishes it from other sugar alcohol hexaacetates, such as hexa-O-acetyl-D-glucitol (sorbitol hexaacetate, CAS 7208-47-1). Despite sharing the same molecular formula (C18H26O12) and molecular weight, these isomers exhibit significantly different physicochemical properties and analytical behaviors [1]. Procurement of an incorrect isomer can lead to failed synthetic steps, misidentification in forensic analysis, and invalidated analytical methods due to differing melting points, optical rotations, and chromatographic retention times [2]. The following quantitative evidence establishes why specification of CAS 642-00-2 is non-negotiable for applications requiring precise stereochemical and physical property control.

Quantitative Evidence Guide: Hexa-O-acetyl-D-mannitol (CAS 642-00-2) Versus Closest Analog Hexa-O-acetyl-D-glucitol (CAS 7208-47-1)


Differential Melting Point for Identity Confirmation and Purity Assessment

Hexa-O-acetyl-D-mannitol exhibits a significantly higher melting point compared to its C2 epimer, hexa-O-acetyl-D-glucitol (sorbitol hexaacetate). This 20-22°C difference provides a straightforward, quantitative method for identity verification and purity assessment without the need for advanced instrumentation [1].

Carbohydrate Chemistry Analytical Chemistry Quality Control

Optical Rotation: Stereochemical Purity and Identity Verification

The specific optical rotation of Hexa-O-acetyl-D-mannitol is markedly higher than that of its sorbitol-derived counterpart. This difference reflects the distinct stereochemical arrangement at the C2 position and provides a sensitive, quantitative metric for confirming stereochemical integrity [1].

Stereochemistry Chiral Analysis Synthetic Chemistry

Gas Chromatographic Resolution: Differential Elution Order and Retention Time

In a validated GC-FID method for polyol analysis, the hexa-acetate derivative of D-mannitol is baseline-resolved from its structural isomer, hexa-O-acetyl-D-glucitol (sorbitol hexaacetate). The D-mannitol hexaacetate elutes earlier, allowing for unambiguous identification and quantification in complex mixtures [1].

Gas Chromatography Food Analysis Derivatization

Forensic Specificity: Unique Marker in Illicit Drug Profiling

Hexa-O-acetyl-D-mannitol (MHA) has been definitively identified as a genuine production marker in specific illicit heroin manufacturing processes. Its presence, rather than that of unacetylated mannitol or other sugar acetates, indicates a particular production methodology where the diluent (mannitol) was added *before* the acetylation step [1].

Forensic Chemistry Illicit Drug Analysis Trace Evidence

High-Impact Application Scenarios for Hexa-O-acetyl-D-mannitol (CAS 642-00-2) Based on Quantitative Differentiation


Carbohydrate Chemistry: Protection of D-Mannitol in Multi-Step Synthesis

Hexa-O-acetyl-D-mannitol is utilized as a fully protected intermediate in the synthesis of complex D-mannitol derivatives. The quantitative melting point (122-124°C) and specific optical rotation (+25.4°) serve as critical quality control benchmarks to ensure the correct stereoisomer has been procured and is reacting as expected. Substitution with the lower-melting (100-104°C), lower-rotation (+9.5°) glucitol isomer would lead to incorrect stereochemical outcomes in downstream products [1].

Analytical Chemistry: GC-FID Standard for Polyol Quantification in Food and Agriculture

In food and agricultural testing, Hexa-O-acetyl-D-mannitol serves as a derivatization product and reference standard for quantifying D-mannitol content in complex matrices. The validated GC-FID method, which resolves mannitol hexaacetate from sorbitol hexaacetate, requires the authentic compound for accurate peak identification and calibration. Using the sorbitol derivative would result in a later-eluting peak and misquantification of mannitol levels [2].

Forensic Toxicology: Reference Standard for Heroin Production Profiling

Forensic laboratories require authentic Hexa-O-acetyl-D-mannitol as a reference standard to validate GC-MS methods for detecting this specific production marker. Its presence in a seized sample, as opposed to unacetylated mannitol, indicates a unique pre-acetylation dilution step. Access to the correctly specified compound (CAS 642-00-2) is essential for maintaining chain-of-custody integrity and generating legally defensible analytical results [3].

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